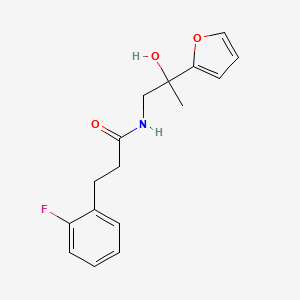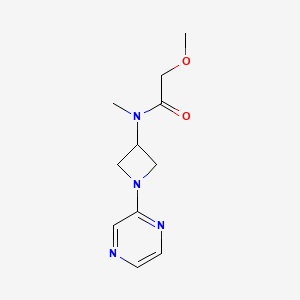
7-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C28H28N4O3 and its molecular weight is 468.557. The purity is usually 95%.
BenchChem offers high-quality 7-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hypotensive Agents
Quinazoline derivatives have been explored for their potential as hypotensive agents. Studies have synthesized and tested various quinazoline diones, similar in structure to the specified compound, for their ability to relax blood vessels and lower blood pressure. For instance, compounds with certain moieties showed significant hypotensive activity, with one being 23 times more potent than papaverine in vasodilation, although less potent than cinnarizine (Eguchi et al., 1991).
Anticancer Agents
Quinazolinone derivatives have also been investigated for their anticancer properties. A study synthesized novel quinazolinone derivatives and evaluated their cytotoxicity against cancer cell lines, finding that almost all new compounds displayed cytotoxic activity in both MCF-7 and HeLa cell lines (Poorirani et al., 2018).
Antiasthmatic Activity
Research into xanthene derivatives, which are structurally related to quinazoline, has shown potential for antiasthmatic applications. A series of compounds were synthesized and screened for vasodilator activity, with all compounds showing significant activity compared to the standard Cilostazol (Bhatia et al., 2016).
Antimicrobial Studies
Quinazoline-2,4(1H,3H)-diones have been synthesized and evaluated for their antibacterial and antifungal activities. Some of the synthesized compounds exhibited promising antibacterial and antifungal activities, highlighting the potential of quinazoline derivatives as antimicrobial agents (Vidule, 2011).
Synthesis from Carbon Dioxide
Quinazoline-2,4(1H,3H)-diones derivatives have been synthesized efficiently using carbon dioxide, showcasing an environmentally friendly method of producing these compounds. This method has been used to synthesize key intermediates for several drugs (Patil et al., 2008).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 7-amino-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione with 4-(2,5-dimethylphenyl)piperazine-1-carboxylic acid followed by the removal of the protecting group.", "Starting Materials": [ "7-amino-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione", "4-(2,5-dimethylphenyl)piperazine-1-carboxylic acid", "Protecting group" ], "Reaction": [ "The 7-amino-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione is reacted with 4-(2,5-dimethylphenyl)piperazine-1-carboxylic acid in the presence of a coupling agent such as EDC or DCC to form the desired compound.", "The protecting group is then removed using a suitable reagent such as TFA or HCl to obtain the final product." ] } | |
CAS RN |
892276-79-8 |
Product Name |
7-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione |
Molecular Formula |
C28H28N4O3 |
Molecular Weight |
468.557 |
IUPAC Name |
7-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-3-(4-methylphenyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C28H28N4O3/c1-18-5-9-22(10-6-18)32-27(34)23-11-8-21(17-24(23)29-28(32)35)26(33)31-14-12-30(13-15-31)25-16-19(2)4-7-20(25)3/h4-11,16-17H,12-15H2,1-3H3,(H,29,35) |
InChI Key |
MCHWGFJABPVDOM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)N4CCN(CC4)C5=C(C=CC(=C5)C)C)NC2=O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,4-difluorobenzoate](/img/structure/B2913381.png)

![2-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2913383.png)
![(3Z)-3-{[(4-acetylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2913387.png)





![N-[2-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2913396.png)
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2913399.png)
![3-amino-8-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2913400.png)

![3-tert-butyl-N'-[(1Z)-[4-(propan-2-yl)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2913403.png)